AChE Inhibitory Potency Positioning Within the 3(2H)-Pyridazinone-1,2,4-Triazole Series
In a series of ten 3(2H)-pyridazinone-1,2,4-triazole derivatives synthesized and evaluated against AChE, the Ki values ranged from 2.35 ± 0.18 µM to 5.15 ± 0.46 µM [1]. The compound bearing the 4-ethyl-5-(methylsulfanyl)-1,2,4-triazole substituent (identical to the core of CAS 478063-64-8) was not individually reported in this series; however, the most potent analog (compound 6d, Ki = 2.35 µM) carries the same 4-ethyl-5-(methylsulfanyl)-1,2,4-triazole motif attached to a pyridazinone ring [1]. This establishes a class-level potency benchmark: the methylsulfanyl-ethyl triazole configuration is associated with the most favorable AChE inhibition within the set, outperforming the weakest analog by a factor of 2.2-fold under identical assay conditions [1].
| Evidence Dimension | AChE inhibition constant (Ki) |
|---|---|
| Target Compound Data | Not directly reported; class-level association with Ki ≈ 2.35 µM (best-in-series analog bearing the same 4-ethyl-5-(methylsulfanyl)-1,2,4-triazole motif) |
| Comparator Or Baseline | Compound 6d (best-in-series analog with same triazole substitution): Ki = 2.35 ± 0.18 µM; weakest series analog: Ki = 5.15 ± 0.46 µM |
| Quantified Difference | 2.2-fold range across the series; methylsulfanyl-ethyl configuration associated with the lowest Ki |
| Conditions | In vitro AChE enzyme inhibition assay; recombinant human AChE; Ki determined by Dixon plot analysis; Journal of Research in Pharmacy, 2022 |
Why This Matters
For procurement decisions where AChE inhibitory activity is the primary selection criterion, the methylsulfanyl-ethyl substitution pattern is empirically linked to optimal target engagement within the pyridazinone-triazole chemotype.
- [1] Bozbey İ, Taşkor Önel G, Türkmenoğlu B, Gürsoy Ş, Dilek E, Ergün M, Özçelik AB, Uysal M. Inhibitory effects of novel 3(2H)pyridazinone-triazole derivatives against acetylcholinesterase enzyme. J Res Pharm. 2022;26(5):1461-1471. doi:10.29228/jrp.239. View Source
